N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide

Description

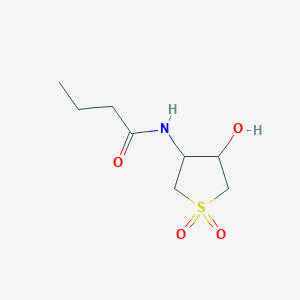

N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)butanamide is a sulfone-containing heterocyclic compound characterized by a 1,1-dioxothiolane (tetrahydrothiophene-1,1-dioxide) backbone. The molecule features a hydroxyl group at the 4-position of the thiolane ring and a butanamide substituent at the 3-position.

Properties

Molecular Formula |

C8H15NO4S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

N-(4-hydroxy-1,1-dioxothiolan-3-yl)butanamide |

InChI |

InChI=1S/C8H15NO4S/c1-2-3-8(11)9-6-4-14(12,13)5-7(6)10/h6-7,10H,2-5H2,1H3,(H,9,11) |

InChI Key |

FZUYMRKFAUVMLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1CS(=O)(=O)CC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide typically involves the reaction of 4-hydroxy-1,1-dioxo-1lambda6-thiolane with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide can undergo various chemical reactions including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form a thiolane derivative with a reduced sulfur atom.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of thiolane derivatives.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide involves its interaction with specific molecular targets. The hydroxyl group and the thiolane ring play crucial roles in its binding to enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfone-modified thiolane derivatives with diverse substituents. Below is a detailed comparison with structurally related analogs from the evidence:

Table 1: Structural and Functional Comparison

Notes on Comparison:

Structural Variations: The hydroxyl group at the 4-position in the target compound distinguishes it from analogs like 2-bromo-3-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)butanamide, which has a brominated alkyl chain and a methyl-substituted thiolane . The butanamide group in the target compound is shorter and less complex than the pyrazolo-pyridine or quinoline-based substituents in other derivatives, suggesting differences in steric bulk and binding affinity .

Physicochemical Properties: The hydroxyl and sulfone groups enhance hydrophilicity compared to brominated or methylated analogs (e.g., the brominated derivative in ), which may affect membrane permeability.

The β-alanine analog (C₇H₁₃NO₅S) from may serve as a precursor for prodrugs due to its carboxylic acid group, enabling conjugation or salt formation.

Synthetic Utility :

- The thiolane sulfone core is a versatile scaffold for derivatization. For example, brominated analogs () could undergo cross-coupling reactions, while the hydroxyl group in the target compound allows for etherification or esterification.

Biological Activity

N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide, also known by its CAS number 1059732-17-0, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that illustrate its therapeutic potential.

The compound has the following chemical characteristics:

- Molecular Formula : C₈H₁₅N₁O₅S

- Molecular Weight : 237.273 g/mol

- LogP : 0.0688

- Polar Surface Area (PSA) : 112.08 Ų

These properties indicate that the compound is likely to have moderate solubility and permeability, which are crucial for biological activity.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its structural components:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, including histone deacetylases (HDACs), which are critical in regulating gene expression and have implications in cancer therapy. For instance, related compounds have demonstrated IC50 values in the low micromolar range against HDACs, indicating potential as anti-cancer agents .

- Antiviral Properties : The compound's structural analogs have been studied for their antiviral effects, particularly against hepatitis C virus (HCV) polymerase. Compounds with similar dioxo-thiolan structures have shown significant inhibitory activity in biochemical assays .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inducing apoptosis in cancer cell lines. This is often mediated through the modulation of signaling pathways involved in cell survival and proliferation .

Study 1: HDAC Inhibition

A study investigating the effects of hydroxamic acid derivatives on HDAC enzymes found that modifications to the thiolane structure could enhance inhibitory potency. The compound showed promising results with IC50 values significantly lower than traditional HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .

Study 2: Antiviral Activity Against HCV

Research into structurally similar compounds revealed that they could inhibit HCV NS5B polymerase effectively. One analog demonstrated an IC50 value below 10 nM, indicating a strong potential for therapeutic applications against viral infections .

Data Table: Comparative Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.